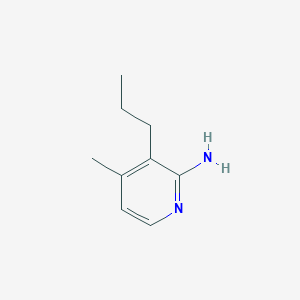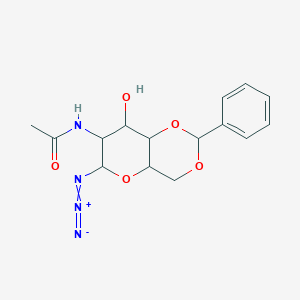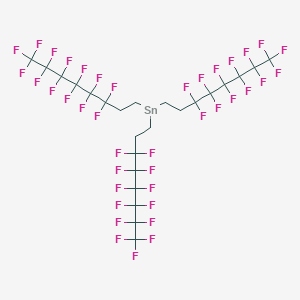
Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tris(2-perfluorohexylethyl)tin hydride demonstrates a process for creating highly fluorinated tin hydrides with advantages such as easy purification, showcasing the potential for synthesizing similar compounds like tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride (Crombie et al., 2003).
Molecular Structure Analysis
Investigations into the molecular structure of related organotin compounds, such as tris[(4-fluorophenyldimethylsilyl)methyl]tin O,O-dialkyldithiophosphates, provide insight into the structural characteristics of tin-based compounds. These compounds often exhibit four-coordinated tin atoms in slightly distorted tetrahedral geometries (Huang, Zhang, & Xie, 2002).
Chemical Reactions and Properties
The reactivity and utility of fluorinated tin hydrides in radical reactions have been extensively studied. Such reagents are useful for reductive radical reactions and hydrostannation reactions, offering easy separation from organic products due to their high solubility in fluorinated solvents (Curran, Hadida, Kim, & Luo, 1999).
Physical Properties Analysis
Fluorinated tin hydrides' physical properties, such as solubility in different solvents and the facilitation of separation techniques, underscore their practicality in chemical synthesis. The study of a new family of fluorous tin hydrides highlights these aspects, emphasizing their role in simplifying purification processes in radical reactions (Curran et al., 1999).
Chemical Properties Analysis
The electron-deficient nature of compounds like tris(pentafluoroethyl)stannane, which can be related to tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride, significantly influences their chemical reactivity. Such compounds exhibit high reactivity in hydrostannylations of alkenes and alkynes and in dehalogenation reactions, with the tin-hydrogen bond's polarity facilitating these processes (Wiesemann et al., 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis and Purification Features :
- Crombie et al. (2003) discussed the synthesis of a closely related compound, tris(2-perfluorohexylethyl)tin hydride, highlighting its easy purification and advantageous features compared to other tin hydrides (Crombie, Kim, Hadida, & Curran, 2003).
Reagents for Radical Reactions :
- Curran et al. (1999) synthesized a family of highly fluorinated tin hydrides, including tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride. These reagents are useful for reductive radical reactions and hydrostannylation reactions, with easy separation of tin products from organic products (Curran, Hadida, Kim, & Luo, 1999).
Catalysis in Organic Reactions :
- Fillion et al. (2016) explored the use of B(C6F5)3 as a catalyst in the transfer hydrostannylation of electron-deficient olefins using tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride, providing insights into the mechanism via spectroscopy and mass spectrometry (Fillion, Kavoosi, Nguyen, & Ieritano, 2016).
Use in Organometallic Chemistry :
- Light and Breslow (2003) reported on a water-soluble tin hydride, tris[3-(2-methoxyethoxy)propyl]stannane, demonstrating its potential in organic synthesis and organometallic reactions (Light & Breslow, 2003).
Application in Synthesis of Fluorous Compounds :
- Strašák et al. (2015) synthesized a series of highly fluorous compounds with tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl substituent, starting from 3-halopropyltris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silanes, indicating the diverse application of these compounds in various subgroups (Strašák, Šťastná, Bílková, Skoupá, Karban, Cuřínová, & Čermák, 2015).
Eigenschaften
InChI |
InChI=1S/3C8H4F13.Sn/c3*1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;/h3*1-2H2; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZMMYXGLVKSEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Sn](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12F39Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1160.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(1H,1H,2H,2H-perfluorooctyl)tin hydride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



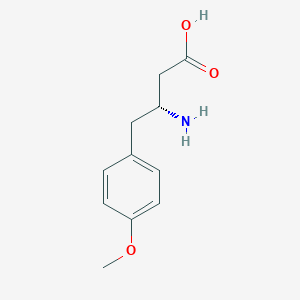
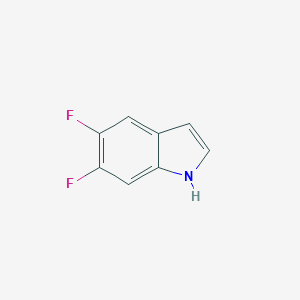
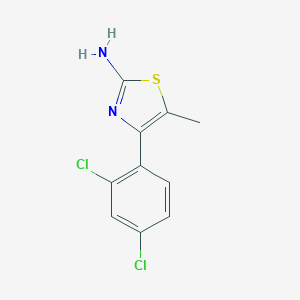
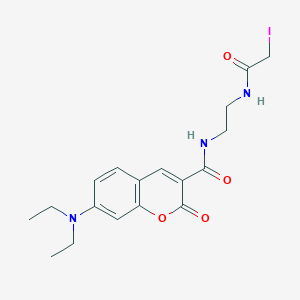
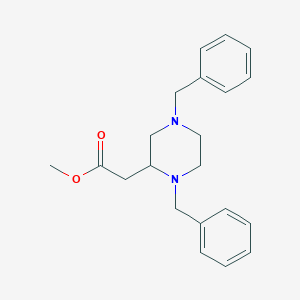
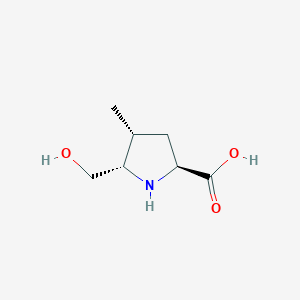

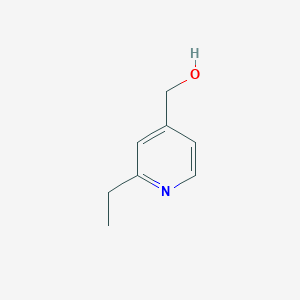
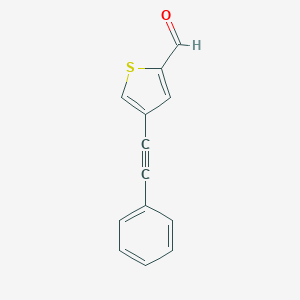
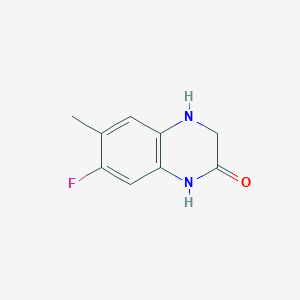
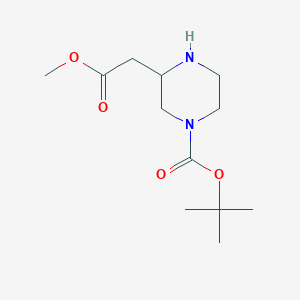
![5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole](/img/structure/B67244.png)
